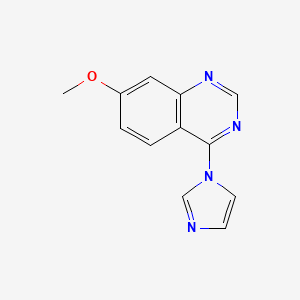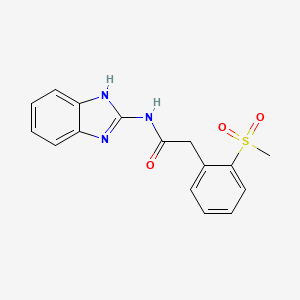
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide, also known as PHCCC, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which means it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the orthosteric binding site. This results in an increase in the potency and efficacy of the receptor's response to its endogenous ligand, glutamate. The enhanced activity of mGluR4 leads to a decrease in the release of neurotransmitters such as dopamine, which is associated with the symptoms of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of mGluR4 in a dose-dependent manner, leading to a decrease in the release of dopamine and other neurotransmitters. This results in a reduction in the symptoms associated with Parkinson's disease, schizophrenia, and addiction. Additionally, this compound has been shown to have neuroprotective effects by reducing the toxicity of certain neurotoxic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide is its selectivity for mGluR4, which reduces the potential for off-target effects. Additionally, this compound has been shown to be stable in vivo, making it a suitable candidate for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective mGluR4 positive allosteric modulators. Additionally, studies are needed to determine the long-term effects of this compound on neurological function and behavior. Finally, the potential therapeutic applications of this compound in other neurological disorders such as Alzheimer's disease and Huntington's disease should be explored.
Conclusion:
In conclusion, this compound is a selective positive allosteric modulator of mGluR4 that has potential therapeutic applications in treating various neurological disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide involves the reaction between 1-phenylcyclopropane-1-carboxylic acid and 5-amino-1H-benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that this compound can enhance the activity of mGluR4, which plays a crucial role in regulating neurotransmitter release and synaptic plasticity. By modulating the activity of mGluR4, this compound can potentially improve the symptoms associated with these neurological disorders.
properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-16(17(8-9-17)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDVPSXMARPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)




![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)